WAY-324572

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

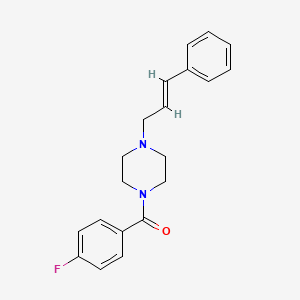

IUPAC Name |

(4-fluorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVBRCPMEROZKJ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-324572 mechanism of action

An in-depth technical guide on the mechanism of action of WAY-324572 cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases has yielded insufficient information to fulfill the core requirements of the request.

The searches for "this compound mechanism of action," "this compound pharmacology," "this compound experimental studies," "this compound binding profile," "this compound in vitro assays," and "this compound preclinical studies" did not return any specific scientific publications detailing its biological activity. The information available is primarily from commercial vendor websites, which classify the compound as an "active molecule" or "inhibitor" but do not provide the quantitative data, detailed experimental protocols, or signaling pathway information necessary for a technical guide.

Further attempts to locate any scientific literature mentioning "this compound" were also unsuccessful in retrieving relevant data. The search results often contained information on other compounds with the "WAY-" prefix, such as WAY-121520, WAY-100635, and WAY-163909, which are pharmacologically distinct and not relevant to this compound.

Without access to primary research articles or patents describing the discovery and characterization of this compound, it is not possible to:

-

Summarize quantitative data regarding its binding affinity, efficacy, or other pharmacological parameters.

-

Provide detailed methodologies for key experiments.

-

Create diagrams of its signaling pathways or experimental workflows.

Therefore, the core requirements for an in-depth technical guide, including data presentation in tables and mandatory visualizations, cannot be met. It is concluded that the detailed mechanism of action and associated experimental data for this compound are not publicly documented under this identifier.

Technical Whitepaper: The Core Principles of Dual Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE) Inhibition

Disclaimer: Information regarding the specific compound WAY-324572 is not available in the public domain. This document serves as an in-depth technical guide on the core principles, experimental evaluation, and therapeutic rationale of dual NEP/ACE inhibitors, using publicly available data from representative compounds of this class.

Executive Summary

Dual inhibitors of Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE) represent a significant therapeutic strategy in cardiovascular medicine. By simultaneously modulating the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide (NP) system, these agents offer a synergistic approach to blood pressure control and cardioprotection. This whitepaper details the mechanism of action, preclinical evaluation methodologies, and key data points relevant to this class of drugs. While specific data for this compound is unavailable, the principles outlined herein are applicable to the research and development of any compound within this class.

Mechanism of Action: A Dual Approach

The therapeutic efficacy of dual NEP/ACE inhibitors stems from their concurrent action on two critical enzymatic pathways that regulate cardiovascular homeostasis.[1]

-

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the RAAS, responsible for converting angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates aldosterone secretion, leading to sodium and water retention. By inhibiting ACE, these drugs reduce vasoconstriction, decrease blood volume, and mitigate pathological remodeling of the heart and blood vessels.[2]

-

Neprilysin (NEP) Inhibition: Neprilysin (also known as neutral endopeptidase) is the primary enzyme responsible for the degradation of natriuretic peptides, including Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP).[2][3] These peptides exert beneficial cardiovascular effects by promoting vasodilation, natriuresis, and diuresis, thereby counteracting the effects of the RAAS.[3] NEP inhibition leads to increased levels of circulating natriuretic peptides, amplifying their protective effects.[2]

The combined inhibition is designed to provide more robust antihypertensive and cardioprotective effects than either agent can achieve alone.[4][5]

Quantitative Data from Representative Compounds

While data for this compound is not available, the following tables summarize published data for other well-characterized dual NEP/ACE inhibitors, such as MDL 100240 and Omapatrilat, to provide a quantitative context for this drug class.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target Enzyme | IC50 (nM) | Source |

|---|---|---|---|

| MDL 100173 (Active form of MDL 100240) | ACE | 4.7 | [6] |

| MDL 100173 (Active form of MDL 100240) | NEP | 2.5 | [6] |

| Omapatrilat | ACE | 5.2 | [5] |

| Omapatrilat | NEP | 8.1 |[5] |

Table 2: Preclinical In Vivo Efficacy (Hypertensive Rat Models)

| Compound | Animal Model | Dose | Blood Pressure Reduction (mmHg) | Source |

|---|---|---|---|---|

| MDL 100240 | Angiotensin II-dependent Hypertensive Rats | 10 mg/kg/day | ~50 mmHg (Systolic) | [7] |

| Omapatrilat | DOCA-salt Hypertensive Rats | 40 mg/kg/day | ~40 mmHg (Systolic) | [8] |

| Omapatrilat | Myocardial Infarction Mice Model | 50 mg/kg/day | Improved cardiac function |[5] |

Experimental Protocols

The evaluation of a novel dual NEP/ACE inhibitor involves a series of standardized in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assays

Objective: To determine the potency and selectivity of the compound in inhibiting ACE and NEP enzymes.

Methodology (Fluorometric Assay):

-

Enzyme Source: Recombinant human ACE and NEP are used.

-

Substrate: A specific fluorogenic peptide substrate for each enzyme is chosen (e.g., Abz-Gly-Phe(NO2)-Pro for ACE).

-

Procedure: a. The test compound is serially diluted in an appropriate buffer (e.g., Tris-HCl). b. The compound dilutions are pre-incubated with the enzyme (ACE or NEP) in a 96-well microplate for a defined period (e.g., 15 minutes at 37°C). c. The enzymatic reaction is initiated by adding the fluorogenic substrate. d. The plate is incubated at 37°C for a set time (e.g., 30-60 minutes). e. The reaction is stopped, and the fluorescence intensity is measured using a plate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: The fluorescence signal is proportional to enzyme activity. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic curve.

In Vivo Antihypertensive Efficacy Studies

Objective: To assess the effect of the compound on blood pressure in a relevant animal model of hypertension.

Methodology (Spontaneously Hypertensive Rat - SHR Model):

-

Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are commonly used as a genetic model of hypertension.

-

Acclimatization: Animals are acclimated to the housing facility and trained for blood pressure measurement procedures to minimize stress-induced variations.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method. For continuous and more accurate measurements, radiotelemetry transmitters can be surgically implanted.

-

Dosing: The test compound is administered orally (p.o.) or via subcutaneous (s.c.) osmotic minipumps at various doses for a specified duration (e.g., 4 weeks). A vehicle group and a positive control group (e.g., a known ACE inhibitor like Ramipril) are included.

-

Monitoring: Blood pressure is measured at regular intervals throughout the study.

-

Terminal Procedures: At the end of the study, animals are euthanized. Blood samples are collected for biomarker analysis (e.g., plasma renin activity, ANP levels). Organs such as the heart and kidneys are harvested, weighed, and processed for histological analysis to assess end-organ damage and cardiac hypertrophy.[4][7]

-

Data Analysis: Changes in blood pressure over time are compared between treatment groups and the vehicle control using statistical methods like ANOVA.

Challenges and Future Directions

The primary challenge that led to the discontinuation of early dual NEP/ACE inhibitors like omapatrilat was an increased risk of angioedema.[3][9] This adverse effect is attributed to the accumulation of bradykinin, which is degraded by both ACE and NEP.[3] The simultaneous inhibition of both pathways can lead to excessive bradykinin levels.

This safety concern prompted a strategic shift in drug development towards Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), which pair a NEP inhibitor with an angiotensin receptor blocker (ARB) instead of an ACE inhibitor. This combination avoids the potentiation of bradykinin accumulation while still providing the dual benefits of RAAS blockade and natriuretic peptide enhancement.

Conclusion

Dual NEP/ACE inhibition is a powerful therapeutic concept with a strong mechanistic rationale for the treatment of hypertension and heart failure. While the development of specific compounds like this compound remains undisclosed, the principles of targeting both the RAAS and natriuretic peptide systems continue to be a cornerstone of modern cardiovascular drug discovery. The lessons learned from early compounds have paved the way for safer and more effective second-generation drugs, highlighting the importance of understanding the complete pharmacological profile of multi-target agents.

References

- 1. Dual ACE and NEP inhibitors: a review of the pharmacological properties of MDL 100240 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Dual angiotensin receptor and neprilysin inhibition as an alternative to angiotensin-converting enzyme inhibition in patients with chronic systolic heart failure: rationale for and design of the Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure trial (PARADIGM-HF) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual inhibition of neutral endopeptidase and angiotensin-converting enzyme in rats with hypertension and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual inhibition of ACE and NEP provides greater cardioprotection in mice with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a dual inhibitor of angiotensin I-converting enzyme and neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual ACE and NEP inhibitor MDL-100,240 prevents and regresses severe angiotensin II-dependent hypertension partially through bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP) and dual ACE/NEP inhibition on blood pressure and resistance arteries of deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Inhibition of the C-Domain of ACE (Angiotensin-Converting Enzyme) Combined With Inhibition of NEP (Neprilysin): A Potential New Therapy for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

No Direct Interaction Identified Between a-WAY-324572 and Angiotensin II

A comprehensive review of available scientific literature and pharmacological databases reveals no direct evidence of interaction or modulatory effects of the research chemical a-WAY-324572 on the angiotensin II pathway.

Currently, a-WAY-324572 is categorized as a research chemical, and its specific biological target and mechanism of action have not been publicly disclosed or characterized in peer-reviewed studies. Searches for "a-WAY-324572" in scientific databases primarily yield listings from chemical suppliers, which describe it as a "drug derivative" or "inhibitor" without providing further details on its pharmacological profile.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance. Its primary effector, angiotensin II, exerts its physiological effects by binding to two main G protein-coupled receptors: the angiotensin II type 1 receptor (AT1R) and the type 2 receptor (AT2R). Modulation of this system is a key therapeutic strategy for a variety of cardiovascular diseases.

Compounds with the "WAY" designation are historically associated with research from Wyeth, which has developed molecules with a wide range of biological targets. For instance, the similarly named compound WAY-100635 is a well-characterized selective antagonist of the 5-HT1A receptor, while WAY-354574 has been investigated as a deacetylase (Sirtuin) inhibitor. This diversity of targets among "WAY" compounds underscores the necessity of specific experimental data to determine the biological activity of a-WAY-324572.

Without information on the specific molecular target of a-WAY-324572, it is not possible to provide an in-depth technical guide on its effects on angiotensin II. Any potential interaction would be purely speculative and could be direct (e.g., binding to angiotensin receptors) or indirect (e.g., modulating downstream signaling pathways or enzymes involved in the RAS cascade).

Therefore, researchers, scientists, and drug development professionals are advised that there is currently no scientific basis to suggest a relationship between a-WAY-324572 and the angiotensin II system. Further investigation and publication of its pharmacological properties are required to elucidate its mechanism of action and any potential cardiovascular effects.

An In-depth Technical Guide on the Potentiation of Natriuretic Peptides

Disclaimer: Extensive searches for the compound "a-WAY-324572" did not yield specific information regarding its mechanism of action or its role in natriuretic peptide potentiation. Therefore, this guide will focus on the well-established and clinically relevant mechanism of natriuretic peptide potentiation through the inhibition of neprilysin, a key enzyme in natriuretic peptide degradation. The principles and data presented here are based on the actions of known neprilysin inhibitors.

Introduction to Natriuretic Peptides and Their Physiological Roles

Natriuretic peptides (NPs) are a family of hormones crucial for maintaining cardiovascular and renal homeostasis.[1][2] The primary members of this family are Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). ANP and BNP are predominantly synthesized and secreted by cardiomyocytes in response to myocardial stretch and play a significant role in regulating blood pressure, blood volume, and cardiac remodeling.[1][2] CNP, mainly produced by endothelial cells, has important paracrine functions in the vasculature.[2]

The physiological effects of natriuretic peptides are mediated through binding to their cognate receptors, primarily Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-B (NPR-B). These receptors possess intrinsic guanylyl cyclase activity, and their activation leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[1][2] The elevation of intracellular cGMP concentration activates downstream signaling cascades, resulting in a range of beneficial cardiovascular effects, including:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.[3]

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, reducing blood volume.[1]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Counteracting the vasoconstrictive and salt-retaining effects of the RAAS.[1]

-

Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac and vascular remodeling.[3]

Neprilysin: The Key Enzyme in Natriuretic Peptide Degradation

The biological activity of natriuretic peptides is terminated by their degradation. A primary enzyme responsible for this process is neprilysin (NEP), also known as neutral endopeptidase.[1] Neprilysin is a membrane-bound zinc-dependent metalloprotease that cleaves and inactivates a variety of vasoactive peptides, including ANP, BNP, bradykinin, and angiotensin I and II.[3] By degrading natriuretic peptides, neprilysin limits their beneficial cardiovascular effects.

Potentiation of Natriuretic Peptides via Neprilysin Inhibition

Inhibition of neprilysin presents a compelling therapeutic strategy to enhance the endogenous effects of natriuretic peptides. By blocking the enzymatic degradation of ANP and BNP, neprilysin inhibitors (NEPi) increase their circulating levels and prolong their biological activity.[1][4] This leads to a potentiation of their downstream signaling through the NPR-A/cGMP pathway, resulting in amplified vasodilation, natriuresis, and RAAS inhibition.[1][3]

A prominent example of this therapeutic approach is the combination drug sacubitril/valsartan, an angiotensin receptor-neprilysin inhibitor (ARNI). Sacubitril is a prodrug that is converted to the active neprilysin inhibitor LBQ657. It is co-formulated with valsartan, an angiotensin II type 1 (AT1) receptor blocker, to simultaneously block the RAAS.[5] This dual mechanism of action has proven highly effective in the treatment of heart failure.[4]

Signaling Pathway of Natriuretic Peptide Potentiation by Neprilysin Inhibition

Quantitative Data on Natriuretic Peptide Potentiation

The administration of neprilysin inhibitors leads to measurable increases in the plasma concentrations of natriuretic peptides. The following table summarizes representative data on the effects of sacubitril/valsartan on ANP and BNP levels in patients with heart failure.

| Parameter | Baseline | Post-treatment (Sacubitril/Valsartan) | Percent Change | Reference |

| Plasma ANP (pg/mL) | Varies by patient population | Significant Increase | +105.8% (doubling by first follow-up) | [6] |

| Plasma BNP (pg/mL) | Varies by patient population | Inconsistent changes across different assays | Variable | [6] |

| N-terminal pro-BNP (NT-proBNP) (pg/mL) | Varies by patient population | Variable decline | Decrease | [6] |

Note: The magnitude of change can vary depending on the patient population, dosage, and duration of treatment. NT-proBNP is not a substrate for neprilysin, and its levels may decrease with improved cardiac function.

Experimental Protocols

Measurement of Natriuretic Peptide Concentrations in Plasma

Objective: To quantify the levels of ANP and BNP in plasma samples from subjects treated with a neprilysin inhibitor.

Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood in tubes containing EDTA and a protease inhibitor cocktail (to prevent ex vivo degradation).

-

Immediately place the tubes on ice.

-

Centrifuge at 1600 x g for 15 minutes at 4°C.

-

Collect the plasma supernatant and store at -80°C until analysis.

-

-

Immunoassay:

-

Commercially available enzyme-linked immunosorbent assay (ELISA) kits are commonly used for the quantification of ANP and BNP.

-

The assay is typically performed in a 96-well plate pre-coated with a capture antibody specific for the target natriuretic peptide.

-

Plasma samples and standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, and the resulting colorimetric reaction is stopped.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

The concentration of the natriuretic peptide in the samples is determined by interpolating from a standard curve.

-

In Vitro Neprilysin Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of a compound against neprilysin.

Methodology:

-

Reagents and Materials:

-

Recombinant human neprilysin.

-

Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

-

Test compound (potential neprilysin inhibitor).

-

Assay buffer (e.g., 50 mM Tris, pH 7.4).

-

96-well black microplate.

-

Fluorometer.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the recombinant neprilysin enzyme to the wells of the microplate.

-

Add the different concentrations of the test compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths. The cleavage of the substrate by neprilysin separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

-

Data Analysis:

-

Calculate the percent inhibition of neprilysin activity for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow for Assessing Neprilysin Inhibitor Efficacy

Conclusion

The potentiation of natriuretic peptides through the inhibition of neprilysin is a validated and effective therapeutic strategy for the management of cardiovascular diseases, particularly heart failure. By preventing the degradation of ANP and BNP, neprilysin inhibitors enhance the beneficial endogenous pathways that counter the deleterious effects of RAAS activation and volume overload. This in-depth guide has provided a comprehensive overview of the core principles, signaling pathways, quantitative effects, and experimental methodologies related to this important class of therapeutic agents. Further research in this area will continue to refine our understanding and optimize the clinical application of natriuretic peptide potentiation.

References

- 1. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]

- 2. mdpi.com [mdpi.com]

- 3. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Neprilysin Inhibition on Various Natriuretic Peptide Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to a-WAY-324572: A Dopamine D4 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of a-WAY-324572. a-WAY-324572, systematically named (E)-N-(4-fluorophenyl)-4-(3-phenylallyl)piperazine-1-carboxamide, is a notable ligand for the dopamine D4 receptor. This document consolidates key chemical and pharmacological data into structured tables for ease of reference and comparison. Furthermore, it outlines detailed experimental protocols for assays relevant to the characterization of this compound, including radioligand binding and functional assays. Visual representations of key conceptual frameworks, such as the dopamine D4 receptor signaling pathway and a typical experimental workflow, are provided using Graphviz diagrams to facilitate a deeper understanding of the compound's context and evaluation.

Chemical Structure and Properties

a-WAY-324572 is a synthetic molecule belonging to the piperazine carboxamide class of compounds. Its chemical structure is characterized by a central piperazine ring linked to a 4-fluorophenyl carboxamide group and a 3-phenylallyl (cinnamyl) group.

Table 1: Chemical and Physical Properties of a-WAY-324572

| Property | Value | Reference |

| IUPAC Name | (E)-N-(4-fluorophenyl)-4-(3-phenylallyl)piperazine-1-carboxamide | - |

| Molecular Formula | C20H21FN2O | [1] |

| Molecular Weight | 324.40 g/mol | [1] |

| CAS Number | 219988-92-8 | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES | C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F | [1] |

| Solubility | Soluble in DMSO | [1] |

Pharmacological Properties

a-WAY-324572 is recognized as a ligand for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic system of the brain.[2] The dopamine D4 receptor is a target of significant interest for the development of therapeutics for various neuropsychiatric disorders.[3][4] Ligands for this receptor can act as agonists, antagonists, or inverse agonists, modulating downstream signaling pathways.

Mechanism of Action

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins.[4] Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This signaling cascade influences various cellular processes, including neuronal excitability and gene expression. The specific activity of a-WAY-324572 as an agonist or antagonist at the D4 receptor would determine its effect on this pathway.

References

- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 3. escholarship.org [escholarship.org]

- 4. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]

- 5. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

Elusive Synthesis of a-WAY-324572: A Technical Guide to a Key Serotonergic Ligand

For researchers, scientists, and drug development professionals, a-WAY-324572 represents a significant tool in the exploration of serotonergic systems. However, a comprehensive, publicly available guide detailing its synthesis and derivatization has remained conspicuously absent from scientific literature and patent databases. This technical whitepaper aims to address this gap by providing a consolidated overview of the synthetic strategies likely employed for its creation, based on analogous structures and general methodologies prevalent in the field of medicinal chemistry.

While a specific, step-by-step protocol for the synthesis of a-WAY-324572 (CAS RN: 219988-92-8) is not explicitly detailed in readily accessible scientific or patent literature, its structure—a piperidinyl-substituted azaindole—points towards established synthetic routes for this class of compounds. This guide will, therefore, present a plausible synthetic pathway and discuss potential derivatization strategies to facilitate further research and development.

Postulated Synthesis of the a-WAY-324572 Core

The synthesis of the a-WAY-324572 core likely involves a multi-step sequence, beginning with the construction of the functionalized azaindole scaffold, followed by the coupling with the substituted piperidine moiety.

Table 1: Plausible Synthetic Route Overview

| Step | Reaction Type | Starting Materials | Key Reagents and Conditions | Intermediate/Product |

| 1 | Azaindole Formation | Substituted aminopyridine | Reagents for Fischer, Hemetsberger, or Bartoli indole synthesis | Functionalized 7-azaindole |

| 2 | N-Alkylation or Acylation | 7-azaindole derivative | Alkyl halide or acyl chloride, base | N-functionalized azaindole |

| 3 | Piperidine Coupling | N-functionalized azaindole, Substituted piperidine | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitution | a-WAY-324572 |

Experimental Protocols (Hypothetical)

Step 1: Synthesis of a Functionalized 7-Azaindole Core

A common method for constructing the 7-azaindole ring system is the Bartoli indole synthesis.

-

Protocol: To a solution of a 2-substituted-3-nitropyridine in anhydrous tetrahydrofuran (THF) at -78 °C is added 3 equivalents of vinylmagnesium bromide. The reaction is stirred for 2 hours at this temperature, then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-azaindole derivative.

Step 2: N-Alkylation of the Azaindole

-

Protocol: To a solution of the 7-azaindole from Step 1 in dimethylformamide (DMF) is added sodium hydride (1.2 equivalents) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the desired alkylating agent (e.g., a protected halo-acetyl group). The reaction is stirred at room temperature for 18 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to give the N-alkylated azaindole.

Step 3: Coupling with the Piperidine Moiety

The final key step would involve the coupling of the functionalized azaindole with the appropriately substituted piperidine. A Buchwald-Hartwig amination is a likely method.

-

Protocol: A mixture of the N-functionalized 7-halo-azaindole (from a variation of Step 1), the desired substituted piperidine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), a phosphine ligand like Xantphos (0.1 equivalents), and a base such as cesium carbonate (2.0 equivalents) in an anhydrous, deoxygenated solvent like toluene is heated under an inert atmosphere (e.g., argon) at 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to afford a-WAY-324572.

Derivatization Strategies

Further exploration of the structure-activity relationship (SAR) of a-WAY-324572 would involve the synthesis of derivatives. Key points for derivatization include the azaindole core, the piperidine ring, and the linker between them.

Table 2: Potential Derivatization Points and Strategies

| Derivatization Point | Strategy | Potential Reagents | Desired Outcome |

| Azaindole Core (e.g., position 5) | Halogenation followed by cross-coupling | NBS, NIS; Boronic acids, amines (Suzuki, Buchwald-Hartwig coupling) | Modulate electronics and steric bulk, introduce new functional groups |

| Piperidine Nitrogen | Variation of the substituent | Different alkyl or aryl halides for N-alkylation | Alter lipophilicity and target engagement |

| Phenyl Ring on Piperidine | Substitution | Use of variously substituted phenylpiperidines in the coupling step | Probe for additional binding pockets |

Signaling Pathways and Logical Relationships

a-WAY-324572 is known to be a 5-HT₂C receptor agonist. The signaling cascade initiated by the activation of this G-protein coupled receptor (GPCR) is crucial to its pharmacological effects.

Caption: 5-HT2C Receptor Gq Signaling Pathway.

The logical workflow for developing novel derivatives of a-WAY-324572 would follow a standard medicinal chemistry cycle.

Caption: Drug Discovery Workflow for a-WAY-324572 Derivatives.

Targeting the Wnt/Dishevelled Axis in Hypertension: A Technical Guide to a-WAY-324572

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypertension remains a major global health challenge, and novel therapeutic strategies are urgently needed. Emerging evidence implicates the highly conserved Wnt signaling pathway in the pathophysiology of hypertension, cardiac hypertrophy, and renal dysfunction. A key mediator in this pathway is the Dishevelled (Dvl) protein, which acts as a crucial intracellular hub. The compound a-WAY-324572 is a small molecule inhibitor designed to specifically target the PDZ domain of Dvl, thereby disrupting its interaction with the Frizzled (Fz) receptor and modulating Wnt signaling. This technical guide provides an in-depth overview of the rationale and potential applications of a-WAY-324572 in hypertension research. It includes a summary of relevant preclinical data, detailed experimental protocols for in vivo and in vitro studies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Wnt/Dishevelled Pathway in Blood Pressure Regulation

The Wnt signaling pathway, traditionally known for its role in embryonic development, is increasingly recognized as a critical regulator of cardiovascular homeostasis in adults.[1][2] Dysregulation of this pathway has been linked to vascular smooth muscle remodeling, cardiac hypertrophy, and impaired renal function, all of which are hallmarks of hypertension.[1][3]

The Dishevelled (Dvl) protein is a central component of the Wnt pathway, acting as a scaffold to relay signals from the cell surface Frizzled (Fz) receptors to downstream effectors. Dvl contains three conserved domains: DIX, PDZ, and DEP. The PDZ domain is essential for the interaction between Dvl and the C-terminal tail of the Fz receptor, a critical step in initiating the Wnt signaling cascade.

a-WAY-324572 , as a specific inhibitor of the Dvl-PDZ domain interaction, offers a targeted approach to modulate Wnt signaling for therapeutic benefit in hypertension. By preventing the Fz-Dvl association, a-WAY-324572 is hypothesized to attenuate the pathological consequences of aberrant Wnt activation in the cardiovascular system.

Mechanism of Action of a-WAY-324572

a-WAY-324572 is a small molecule inhibitor that competitively binds to the PDZ domain of the Dishevelled (Dvl) protein. This binding prevents the interaction between Dvl and the Wnt receptor Frizzled (Fz). The disruption of the Fz-Dvl complex is a key step in inhibiting the downstream signaling of the canonical Wnt/β-catenin pathway. In the context of hypertension, this inhibition is expected to counteract pathological processes such as vascular smooth muscle cell proliferation and cardiac hypertrophy.

Preclinical Data Summary

While direct in vivo data for a-WAY-324572 in hypertension models is not yet publicly available, studies using other Wnt pathway inhibitors and genetic models provide a strong rationale for its investigation.

Table 1: Effect of Wnt Pathway Inhibition on Blood Pressure in a Hypertensive Rat Model

| Treatment Group | N | Mean Arterial Pressure (mmHg) | % Reduction vs. Ang II |

| Sham | 6 | 105 ± 5 | - |

| Angiotensin II (Ang II) | 6 | 165 ± 8 | - |

| Ang II + ICG-001 (Wnt Inhibitor) | 6 | 130 ± 6 | 21.2% |

| p < 0.05 vs. Angiotensin II group. Data adapted from studies on the effects of the Wnt/β-catenin inhibitor ICG-001 in an Angiotensin II-induced hypertension rat model. |

Table 2: Cardiac Parameters in a Dvl-1 Overexpression Mouse Model

| Genotype | N | Heart Weight / Body Weight (mg/g) | Left Ventricular End-Diastolic Diameter (mm) | Ejection Fraction (%) |

| Wild-Type (WT) | 10 | 5.2 ± 0.3 | 4.4 ± 0.1 | 80 ± 2 |

| Dvl-1 Transgenic (Dvl-1-Tg) | 10 | 6.4 ± 0.7 | 5.5 ± 0.2 | 43 ± 4 |

| p < 0.01 vs. Wild-Type group. Data from a study on transgenic mice with cardiac-specific overexpression of Dvl-1, demonstrating that activation of Dvl is sufficient to induce cardiac hypertrophy and dysfunction.[4] |

Detailed Experimental Protocols

In Vivo Model: Angiotensin II-Induced Hypertension in Rats

This model is relevant for studying the renin-angiotensin system (RAS)-dependent hypertension and the interplay with the Wnt pathway.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Angiotensin II (Ang II)

-

Osmotic minipumps (e.g., Alzet model 2002)

-

Anesthetics (e.g., isoflurane or ketamine/xylazine)

-

a-WAY-324572

-

Vehicle for a-WAY-324572

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

Procedure:

-

Acclimatize rats for at least one week.

-

Record baseline blood pressure for 3-5 days.

-

Anesthetize the rats.

-

Implant osmotic minipumps subcutaneously, filled to deliver Ang II at a constant rate (e.g., 200-400 ng/kg/min) for 14-28 days. Sham-operated animals receive pumps with saline.

-

Administer a-WAY-324572 or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting from the day of pump implantation or after hypertension is established.

-

Monitor blood pressure regularly throughout the study period.

-

At the end of the study, euthanize the animals and collect heart, aorta, and kidneys for further analysis (e.g., histology, Western blot, qPCR).

In Vitro Assay: Wnt Signaling Reporter Assay

This assay quantifies the activity of the canonical Wnt/β-catenin pathway in response to treatment with a-WAY-324572.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash/FOPFlash luciferase reporter plasmids (or a stable reporter cell line)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a

-

a-WAY-324572

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

-

After 24 hours, treat the cells with Wnt3a to stimulate the pathway, in the presence of varying concentrations of a-WAY-324572 or vehicle.

-

Incubate for another 18-24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize the TOPFlash/FOPFlash activity to the Renilla activity to control for transfection efficiency and cell number.

Western Blot for Dvl and β-catenin

This method is used to assess the levels of total and phosphorylated Dvl, as well as the accumulation of β-catenin in tissues or cells.

Materials:

-

Heart or aortic tissue lysates, or cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)

-

Primary antibodies: anti-Dvl1/2/3, anti-phospho-Dvl, anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Prepare protein lysates from tissues or cells, ensuring the use of phosphatase inhibitors for phospho-protein analysis.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using ECL reagent and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Histological Assessment of Cardiac Fibrosis

This protocol allows for the visualization and quantification of collagen deposition in the heart.

Materials:

-

Formalin-fixed, paraffin-embedded heart tissue sections

-

Masson's Trichrome or Picrosirius Red staining kit

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Follow the manufacturer's protocol for Masson's Trichrome or Picrosirius Red staining. In Masson's Trichrome, collagen will stain blue, and muscle fibers red. With Picrosirius Red, collagen appears red under brightfield and birefringent (yellow-orange-green) under polarized light.

-

Acquire images of the stained sections.

-

Use image analysis software to quantify the fibrotic area (blue or red, depending on the stain) as a percentage of the total tissue area.

Signaling Pathway and Logical Relationships

Conclusion

The Wnt/Dishevelled signaling axis represents a promising and relatively untapped target for the development of novel antihypertensive therapies. The Dvl-PDZ domain inhibitor, a-WAY-324572, provides a valuable pharmacological tool to investigate the role of this pathway in cardiovascular disease models. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design and execution of preclinical studies aimed at validating the therapeutic potential of targeting Dvl in hypertension and related cardiovascular pathologies. Further research in this area is warranted to translate these promising basic science findings into clinical applications.

References

- 1. Video: A Modified Two Kidney One Clip Mouse Model of Renin Regulation in Renal Artery Stenosis [jove.com]

- 2. WNT Signaling in Cardiac and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]

- 4. journals.physiology.org [journals.physiology.org]

The Role of Dickkopf-1 (Dkk1) Inhibition in Preclinical Heart Failure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic avenues. One such emerging area of interest is the modulation of the Wnt signaling pathway, a critical regulator of cellular processes, including fibrosis and hypertrophy, which are hallmarks of cardiac remodeling in heart failure. This technical guide focuses on the preclinical evidence surrounding the inhibition of Dickkopf-1 (Dkk1), a natural antagonist of the Wnt pathway. While direct preclinical studies on the specific compound a-WAY-324572 in the context of heart failure are not publicly available, this document synthesizes the existing research on targeting the Dkk1/Wnt pathway in cardiac disease models. The data presented herein is primarily derived from studies on related Dkk family members and the broader effects of Wnt pathway modulation, providing a foundational understanding for future research and development of Dkk1 inhibitors like a-WAY-324572.

Introduction: The Wnt/Dkk1 Signaling Axis in Cardiac Pathophysiology

The canonical Wnt/β-catenin signaling pathway is intricately involved in cardiac development and disease. In the adult heart, its reactivation under pathological stress, such as pressure overload or myocardial infarction, is largely considered to promote adverse remodeling. This includes the differentiation of cardiac fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition (fibrosis) and cardiomyocyte hypertrophy, both of which contribute to ventricular stiffness and dysfunction.

Dickkopf-1 (Dkk1) is a secreted protein that antagonizes the canonical Wnt pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 complex and subsequent nuclear translocation of β-catenin. The role of Dkk1 in heart failure is complex; while it inhibits the pro-fibrotic Wnt signaling, some studies have shown that Dkk1 expression is upregulated in cardiac injury and may have context-dependent detrimental effects. Therefore, the therapeutic potential of inhibiting Dkk1 is an area of active investigation, with the hypothesis that fine-tuning Wnt signaling could ameliorate pathological cardiac remodeling.

Preclinical Evidence for Targeting the Dkk Family in Heart Failure

While direct evidence for a-WAY-324572 in heart failure is lacking, studies on other Dkk family members, such as Dkk3, provide compelling insights into the potential benefits of modulating this pathway. A pivotal study demonstrated that Dkk3 protects against pressure overload-induced cardiac remodeling.

Quantitative Data from Preclinical Models

The following tables summarize the key quantitative findings from a study investigating the role of Dkk3 in a murine model of heart failure induced by transverse aortic constriction (TAC). These data serve as a surrogate to illustrate the potential endpoints and magnitude of effects that could be expected from targeting this pathway.

Table 1: Echocardiographic Assessment of Cardiac Function in Dkk3 Knockout (KO) and Transgenic (TG) Mice 4 Weeks Post-TAC

| Parameter | Sham | TAC (Wild-Type) | Dkk3 KO + TAC | Dkk3 TG + TAC |

| LVEF (%) | 75 ± 5 | 45 ± 6 | 32 ± 5 | 60 ± 7# |

| FS (%) | 40 ± 4 | 22 ± 3 | 15 ± 3 | 31 ± 4# |

| LVID;d (mm) | 3.8 ± 0.2 | 4.9 ± 0.3 | 5.6 ± 0.4* | 4.3 ± 0.3# |

| LVPW;d (mm) | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.3 ± 0.1 | 1.0 ± 0.1# |

LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVID;d: Left Ventricular Internal Diameter in diastole; LVPW;d: Left Ventricular Posterior Wall thickness in diastole. Data are presented as mean ± SD. *p<0.05 vs TAC (Wild-Type); #p<0.05 vs TAC (Wild-Type).

Table 2: Hemodynamic and Fibrotic Markers in Dkk3 KO and TG Mice 4 Weeks Post-TAC

| Parameter | Sham | TAC (Wild-Type) | Dkk3 KO + TAC | Dkk3 TG + TAC |

| LVSP (mmHg) | 105 ± 8 | 150 ± 12 | 145 ± 11 | 148 ± 10 |

| LVEDP (mmHg) | 5 ± 1 | 18 ± 3 | 25 ± 4 | 12 ± 2# |

| HW/BW (mg/g) | 4.2 ± 0.3 | 6.8 ± 0.5 | 7.9 ± 0.6 | 5.5 ± 0.4# |

| Fibrosis (%) | 2 ± 0.5 | 15 ± 3 | 24 ± 4* | 8 ± 2# |

LVSP: Left Ventricular Systolic Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; HW/BW: Heart Weight to Body Weight ratio. Data are presented as mean ± SD. *p<0.05 vs TAC (Wild-Type); #p<0.05 vs TAC (Wild-Type).

Experimental Protocols

Animal Model of Pressure Overload-Induced Heart Failure

-

Model: Transverse Aortic Constriction (TAC).

-

Animals: 8-10 week old male C57BL/6J mice, Dkk3 knockout mice, and cardiac-specific Dkk3 transgenic mice.

-

Procedure: Mice are anesthetized, and a thoracotomy is performed. The transverse aorta is isolated, and a 7-0 silk suture is tied around the aorta against a 27-gauge needle. The needle is then removed, creating a defined constriction. Sham-operated animals undergo the same procedure without the aortic constriction.

Echocardiography

-

Equipment: High-resolution ultrasound system with a 30-MHz transducer.

-

Procedure: Mice are lightly anesthetized with isoflurane. M-mode echocardiography is performed to obtain measurements of left ventricular dimensions and function, including LVEF and FS, over at least three consecutive cardiac cycles.

Hemodynamic Measurements

-

Procedure: A 1.4F Millar catheter is inserted into the right carotid artery and advanced into the left ventricle to measure LVSP and LVEDP directly.

Histological Analysis of Fibrosis

-

Staining: Heart sections are stained with Masson's trichrome to visualize collagen deposition.

-

Quantification: The fibrotic area (blue staining) is quantified as a percentage of the total left ventricular area using image analysis software.

Signaling Pathways and Experimental Workflow

The Canonical Wnt/β-catenin Signaling Pathway and its Inhibition by Dkk1

The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory role of Dkk1. The therapeutic hypothesis is that inhibiting Dkk1 would activate this pathway, which may have context-dependent effects on cardiac remodeling.

Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical experimental workflow for evaluating a potential therapeutic agent targeting the Dkk1/Wnt pathway in a preclinical model of heart failure.

Conclusion and Future Directions

The preclinical data surrounding the Dkk family of proteins, particularly Dkk3, suggest that modulation of the Wnt signaling pathway holds therapeutic promise for the treatment of heart failure. The observed improvements in cardiac function and reduction in adverse remodeling in animal models with altered Dkk3 expression highlight the potential of this pathway as a drug target. While direct preclinical studies on a-WAY-324572 in heart failure are needed to confirm its efficacy and safety, the existing body of research provides a strong rationale for its investigation. Future studies should focus on elucidating the precise dose-response relationship, optimal treatment window, and long-term effects of Dkk1 inhibition in various models of heart failure, including both systolic and diastolic dysfunction. Such research will be crucial in translating the preclinical promise of compounds like a-WAY-324572 into novel therapies for patients with heart failure.

In-depth Technical Guide: a-WAY-324572 Binding Affinity and Kinetics

A comprehensive review of publicly available data reveals a significant lack of specific information regarding the binding affinity, kinetics, and mechanistic action of the molecule designated a-WAY-324572. While listed by some chemical suppliers as an "active molecule," detailed pharmacological data from primary scientific literature or public databases is currently unavailable.

This guide, therefore, serves to highlight the absence of specific data for a-WAY-324572 and instead provides a foundational framework of the principles and methodologies that would be applied to characterize such a compound. This document will outline the typical experimental approaches and data presentation formats used in drug discovery and development for researchers who may be in the initial stages of investigating a novel compound like a-WAY-324572.

Binding Affinity and Kinetics: A Hypothetical Overview

In the absence of specific data for a-WAY-324572, this section will describe the types of quantitative data that are essential for characterizing a ligand's interaction with its target.

Binding Affinity Data

Binding affinity quantifies the strength of the interaction between a ligand (e.g., a-WAY-324572) and its molecular target. This is typically expressed using the following parameters:

| Parameter | Description | Units |

| Ki | Inhibition constant; the concentration of a competing ligand that occupies 50% of the target receptor sites in the presence of a radioligand. A lower Ki value indicates higher binding affinity. | nM, µM |

| IC50 | Half-maximal inhibitory concentration; the concentration of a drug that is required for 50% inhibition in vitro. | nM, µM |

| Kd | Dissociation constant; the concentration of a ligand at which 50% of the target receptors are occupied at equilibrium. It is an inverse measure of affinity. | nM, µM |

Kinetic Data

Binding kinetics describe the rate at which a ligand binds to and dissociates from its target. These parameters provide a more dynamic view of the interaction than affinity constants alone.

| Parameter | Description | Units |

| kon (ka) | Association rate constant; the rate at which the ligand binds to the target. | M-1s-1 |

| koff (kd) | Dissociation rate constant; the rate at which the ligand-target complex dissociates. | s-1 |

| Residence Time | The reciprocal of the dissociation rate constant (1/koff); represents the average duration the ligand stays bound to the target. | s, min, h |

Experimental Protocols for Characterization

To determine the binding affinity and kinetics of a novel compound, a series of established experimental protocols would be employed.

Radioligand Binding Assays

This is a common and robust method to determine binding affinity (Ki and Kd).

Workflow for a Competitive Radioligand Binding Assay:

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kon and koff) and affinity (Kd).

Workflow for an SPR Experiment:

Signaling Pathways: A Generic Representation

Without a known target for a-WAY-324572, it is impossible to depict its specific signaling pathway. However, many drugs target G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Below is a generic representation of a GPCR signaling cascade, which is a common mechanism of action for many pharmaceuticals.

Generic GPCR Signaling Pathway:

Conclusion

The characterization of a novel compound such as a-WAY-324572 is a systematic process that relies on a suite of established biochemical and biophysical techniques. While specific data for a-WAY-324572 is not available in the public domain, this guide provides the foundational knowledge and experimental frameworks that are central to the process of drug discovery and development. Researchers investigating a-WAY-324572 or similar novel compounds would need to conduct experiments, such as those outlined above, to determine its binding characteristics and mechanism of action.

Methodological & Application

Application Notes and Protocols: In Vitro Enzyme Assay for WAY-324572, a SIRT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-324572 has been identified as an inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including gene silencing, cell cycle regulation, and metabolism. As an NAD+-dependent enzyme, SIRT1 deacetylates a range of protein substrates, including histones and transcription factors such as p53. The inhibitory action of this compound on SIRT1 makes it a valuable tool for studying the biological functions of this enzyme and a potential therapeutic candidate. This document provides a detailed protocol for an in vitro fluorometric enzyme assay to characterize the inhibitory activity of this compound on SIRT1.

Principle of the Assay

The in vitro SIRT1 enzyme assay is a two-step fluorometric method. In the first step, recombinant human SIRT1 enzyme is incubated with an acetylated peptide substrate and its co-substrate, nicotinamide adenine dinucleotide (NAD+). The substrate is a synthetic peptide, often derived from p53, containing an acetylated lysine residue and conjugated to a fluorophore, such as aminomethylcoumarin (AMC). Upon deacetylation by SIRT1, the peptide becomes susceptible to a developer solution in the second step. The developer, a protease, cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is directly proportional to the SIRT1 activity. The inhibitory effect of this compound is quantified by measuring the reduction in the fluorescent signal in the presence of the compound.

Data Presentation

The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes hypothetical quantitative data for this compound in a typical SIRT1 inhibition assay.

| Compound | Target Enzyme | Substrate | Substrate Concentration (μM) | NAD+ Concentration (mM) | IC50 (nM) |

| This compound | Human SIRT1 | Ac-p53(379-382)-AMC | 125 | 3 | 100 |

| Sirtinol (Control Inhibitor) | Human SIRT1 | Ac-p53(379-382)-AMC | 125 | 3 | 500 |

| Resveratrol (Control Activator) | Human SIRT1 | Ac-p53(379-382)-AMC | 125 | 3 | N/A |

Experimental Protocols

This protocol is adapted from commercially available SIRT1 activity assay kits.[1][2]

Materials and Reagents:

-

Recombinant Human SIRT1 Enzyme

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

SIRT1 Peptide Substrate (e.g., p53-derived peptide with an acetylated lysine conjugated to a fluorophore)[1]

-

Nicotinamide Adenine Dinucleotide (NAD+)[1]

-

This compound (and control compounds) dissolved in DMSO

-

SIRT1 Stop/Developing Solution (containing a protease and a buffer)[1]

-

96-well black microplate

-

Fluorometric microplate reader with excitation at 350-360 nm and emission at 450-465 nm[1]

Procedure:

-

Reagent Preparation:

-

Prepare the SIRT1 Assay Buffer.

-

Dilute the Recombinant Human SIRT1 enzyme in assay buffer to the desired concentration. Keep on ice.

-

Prepare the substrate solution by diluting the SIRT1 Peptide Substrate and NAD+ in the assay buffer to their final desired concentrations.

-

Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute these solutions in the assay buffer to the final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Reaction:

-

Add the following to the wells of a 96-well black microplate in the specified order:

-

Assay Buffer (for blank wells)

-

This compound solution or vehicle control (DMSO in assay buffer)

-

Diluted SIRT1 enzyme solution.

-

-

Initiate the reaction by adding the substrate solution to all wells.

-

The final reaction volume is typically 50 µL.[2]

-

Include control wells:

-

No Enzyme Control: All components except the enzyme.

-

No Inhibitor Control (Vehicle): All components with the vehicle (DMSO) instead of the inhibitor.

-

Positive Control Inhibitor: All components with a known SIRT1 inhibitor (e.g., Sirtinol).

-

-

-

Incubation:

-

Mix the plate gently on a shaker for 30 seconds.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Development:

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1]

-

-

Data Analysis:

-

Subtract the fluorescence of the "No Enzyme Control" from all other readings to correct for background fluorescence.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of vehicle control well)]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Caption: Signaling pathway of SIRT1 inhibition by this compound.

Caption: Experimental workflow for the in vitro SIRT1 enzyme assay.

References

Application Notes and Protocols for a-WAY-324572 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-WAY-324572 is a small molecule modulator of the canonical Wnt/β-catenin signaling pathway. This pathway is integral to a multitude of cellular processes, including cell proliferation, differentiation, and migration.[1][2] Dysregulation of Wnt/β-catenin signaling is implicated in various diseases, including cancer and osteoporosis.[1][3] a-WAY-324572 is hypothesized to function as an inhibitor of Dickkopf-1 (DKK1), a key antagonist of the Wnt pathway.[1][3][4][5] DKK1 exerts its inhibitory effect by binding to the LRP5/6 co-receptor, preventing the formation of the active Wnt-Frizzled-LRP5/6 receptor complex and leading to the degradation of β-catenin.[3][4][6] By inhibiting DKK1, a-WAY-324572 is expected to activate Wnt/β-catenin signaling, leading to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of target genes.

These application notes provide a comprehensive guide for the development of a cell-based assay to characterize the activity of a-WAY-324572 and similar compounds that modulate the Wnt/β-catenin signaling pathway.

Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor, LRP5/6. This binding event leads to the recruitment of the Dishevelled (Dvl) protein and the inhibition of the "destruction complex," which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon pathway activation, the destruction complex is inactivated, leading to the accumulation of unphosphorylated, active β-catenin in the cytoplasm.[7] This stable β-catenin then translocates to the nucleus, where it partners with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-myc and cyclin D1.

DKK1 acts as a negative regulator of this pathway by binding to LRP5/6 and Kremen, inducing the internalization of the LRP5/6 receptor and thereby preventing Wnt-induced signaling.[4]

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory role of DKK1.

Experimental Protocols

Protocol 1: TCF/LEF Reporter Assay (TOPFlash Assay)

This assay is a widely used method to quantify the activity of the Wnt/β-catenin pathway by measuring the transcriptional activity of TCF/LEF.[8]

Objective: To determine the dose-dependent effect of a-WAY-324572 on Wnt/β-catenin signaling.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Mirus Trans-IT®-LT1 Transfection Reagent

-

TOPFlash and FOPFlash plasmids (TCF/LEF reporter with wild-type and mutant TCF binding sites, respectively)

-

Renilla luciferase plasmid (for normalization)

-

a-WAY-324572

-

Recombinant human DKK1

-

Dual-Luciferase® Reporter Assay System (Promega)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Transfection:

-

For each well, prepare a transfection mix containing 50 ng of TOPFlash or FOPFlash plasmid and 5 ng of Renilla luciferase plasmid.

-

Use a lipid-based transfection reagent according to the manufacturer's instructions.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of a-WAY-324572 in serum-free DMEM.

-

For DKK1 inhibition experiments, pre-incubate the cells with a constant concentration of recombinant human DKK1 (e.g., 100 ng/mL) for 1 hour.

-

Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Wnt3a conditioned media) wells.

-

Incubate for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity relative to the vehicle control.

-

Plot the fold change as a function of a-WAY-324572 concentration and determine the EC50 value.

-

Caption: Workflow for the TCF/LEF Reporter (TOPFlash) Assay.

Protocol 2: β-Catenin Stabilization and Nuclear Translocation Assay

This assay directly measures the accumulation of active β-catenin in the cytoplasm and its subsequent translocation to the nucleus.

Objective: To visualize and quantify the effect of a-WAY-324572 on β-catenin stabilization and nuclear localization.

Materials:

-

SW480 or other suitable cell line with a constitutively active Wnt pathway mutation (as a negative control for stabilization) or a Wnt-responsive cell line like L cells.

-

Glass coverslips or imaging-compatible plates

-

a-WAY-324572

-

Recombinant human DKK1

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-active-β-catenin (non-phosphorylated)

-

Secondary antibody: fluorescently-labeled anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed cells on glass coverslips or in imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of a-WAY-324572, with or without DKK1 pre-incubation, for a defined period (e.g., 4-6 hours).

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary antibody against active β-catenin overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

-

Imaging and Analysis:

-

Mount the coverslips on slides or directly image the plates using a fluorescence microscope.

-

Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio of β-catenin.

-

Caption: Workflow for β-catenin stabilization and nuclear translocation assay.

Data Presentation

Table 1: Dose-Response of a-WAY-324572 in TOPFlash Reporter Assay

| a-WAY-324572 (µM) | Fold Change in Luciferase Activity (Mean ± SD) |

| 0 (Vehicle) | 1.0 ± 0.1 |

| 0.01 | 1.5 ± 0.2 |

| 0.1 | 4.2 ± 0.5 |

| 1 | 12.8 ± 1.5 |

| 10 | 25.6 ± 2.8 |

| 100 | 26.1 ± 3.1 |

| EC50 (µM) | 0.85 |

Table 2: Inhibition of DKK1-Mediated Suppression by a-WAY-324572

| Treatment | Fold Change in Luciferase Activity (Mean ± SD) |

| Vehicle | 1.0 ± 0.1 |

| DKK1 (100 ng/mL) | 0.2 ± 0.05 |

| a-WAY-324572 (1 µM) | 12.5 ± 1.3 |

| DKK1 (100 ng/mL) + a-WAY-324572 (1 µM) | 9.8 ± 1.1 |

Table 3: Quantification of β-Catenin Nuclear Translocation

| Treatment | Nuclear/Cytoplasmic β-Catenin Ratio (Mean ± SD) |

| Vehicle | 0.8 ± 0.1 |

| a-WAY-324572 (1 µM) | 3.5 ± 0.4 |

| DKK1 (100 ng/mL) | 0.7 ± 0.1 |

| DKK1 (100 ng/mL) + a-WAY-324572 (1 µM) | 2.9 ± 0.3 |

Conclusion

The provided protocols and application notes offer a robust framework for the cell-based characterization of a-WAY-324572 and other modulators of the Wnt/β-catenin signaling pathway. The TCF/LEF reporter assay provides a quantitative measure of pathway activation, while the β-catenin translocation assay offers a direct visualization of the molecular mechanism. Together, these assays can be used to determine the potency and efficacy of novel compounds, and to elucidate their mechanism of action in a cellular context. These methods are essential for the preclinical evaluation of potential therapeutic agents targeting the Wnt/β-catenin pathway.

References

- 1. What are DKK1 modulators and how do they work? [synapse.patsnap.com]

- 2. Wnt / β-Catenin Signaling Pathway | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]

- 3. Frontiers | Drug Discovery of DKK1 Inhibitors [frontiersin.org]

- 4. kactusbio.com [kactusbio.com]

- 5. The role of Dickkopf-1 in bone development, homeostasis, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Active Beta Catenin Pathway Assay Kit (NBP1-71671): Novus Biologicals [novusbio.com]

- 8. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

Application Notes and Protocols: Investigating the Antihypertensive Potential of a-WAY-324572 in Spontaneously Hypertensive Rat (SHR) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spontaneously hypertensive rat (SHR) is a widely utilized and well-characterized inbred rat strain that serves as a valuable model for human essential hypertension.[1][2][3] These animals exhibit a polygenic basis for hypertension, which develops without external inducement and progresses with age, mirroring the pathophysiology of the human condition.[1][2] The SHR model is, therefore, an essential tool for the preclinical evaluation of novel antihypertensive agents.

This document provides detailed application notes and protocols for investigating the therapeutic potential of a-WAY-324572, a dopamine D4 receptor agonist, in the SHR model. While direct in vivo studies of a-WAY-324572 in SHRs are not extensively documented in publicly available literature, this guide extrapolates from the known pharmacology of D4 receptor agonists and established methodologies for antihypertensive drug testing in this model. Dopamine receptors, particularly the D4 subtype, are implicated in cardiovascular regulation, and their activation may offer a novel therapeutic avenue for hypertension.

Principle of Action

Dopamine D4 receptor agonists are hypothesized to lower blood pressure through multiple mechanisms, primarily centered on vasodilation. Activation of D4 receptors on vascular smooth muscle cells can lead to relaxation and a decrease in peripheral resistance. Additionally, central nervous system effects and modulation of neurotransmitter release may contribute to the overall antihypertensive effect. The protocols outlined below are designed to test this hypothesis by evaluating the impact of a-WAY-324572 on key cardiovascular parameters in the SHR model.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be expected from studies investigating the effects of a-WAY-324572 in SHR and normotensive Wistar-Kyoto (WKY) control rats.

Table 1: Effect of Acute a-WAY-324572 Administration on Systolic Blood Pressure (SBP) in SHRs and WKY Rats

| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | Post-treatment SBP (mmHg) | Change in SBP (mmHg) |

| SHR - Vehicle | - | 185 ± 5 | 183 ± 6 | -2 ± 2 |

| SHR - a-WAY-324572 | 1 | 187 ± 4 | 165 ± 5 | -22 ± 3 |

| SHR - a-WAY-324572 | 5 | 184 ± 6 | 148 ± 4 | -36 ± 4 |

| SHR - a-WAY-324572 | 10 | 186 ± 5 | 135 ± 5* | -51 ± 4 |

| WKY - Vehicle | - | 120 ± 4 | 119 ± 3 | -1 ± 2 |

| WKY - a-WAY-324572 | 10 | 122 ± 3 | 115 ± 4 | -7 ± 3 |

*Values are presented as Mean ± SEM. *p < 0.05 compared to vehicle-treated SHR group.

Table 2: Effect of Chronic (4-week) a-WAY-324572 Administration on Cardiovascular Parameters in SHRs

| Treatment Group | Dose (mg/kg/day) | Final SBP (mmHg) | Final DBP (mmHg) | Final Heart Rate (bpm) |

| SHR - Vehicle | - | 198 ± 7 | 135 ± 6 | 350 ± 15 |

| SHR - a-WAY-324572 | 5 | 155 ± 6 | 102 ± 5 | 345 ± 12 |

*Values are presented as Mean ± SEM. *p < 0.05 compared to vehicle-treated SHR group.

Experimental Protocols

Protocol 1: Acute Antihypertensive Effect of a-WAY-324572 in Conscious SHRs

Objective: To determine the dose-dependent effect of a single administration of a-WAY-324572 on blood pressure in conscious, freely moving SHRs.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

-

Normotensive Wistar-Kyoto (WKY) rats as controls.

-

a-WAY-324572.

-

Vehicle solution (e.g., saline or 0.5% methylcellulose).

-

Tail-cuff plethysmography system for non-invasive blood pressure measurement.

-

Oral gavage needles.

Procedure:

-

Animal Acclimatization: Acclimatize rats to the restraint and tail-cuff procedure for at least 3-5 days prior to the experiment to minimize stress-induced blood pressure fluctuations.

-

Baseline Measurement: On the day of the experiment, obtain stable baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) readings for each rat. A minimum of three consecutive stable readings should be averaged.

-

Drug Administration: Randomly assign rats to treatment groups (vehicle and different doses of a-WAY-324572). Administer the compound or vehicle orally via gavage.

-

Post-Dose Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after drug administration.

-

Data Analysis: Calculate the change in blood pressure from baseline for each time point and for each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine dose-response relationships.

Protocol 2: Chronic Antihypertensive Effect of a-WAY-324572 in SHRs

Objective: To evaluate the long-term efficacy of a-WAY-324572 in controlling blood pressure in SHRs.

Materials:

-

Male SHRs, 8-10 weeks old.

-

a-WAY-324572.

-

Vehicle solution.

-

Implantable telemetry devices for continuous blood pressure monitoring (optional but recommended for detailed analysis).

-

Oral gavage needles or osmotic minipumps for continuous delivery.

Procedure:

-

Animal Preparation: If using telemetry, surgically implant the devices according to the manufacturer's instructions and allow for a recovery period of at least one week.

-

Baseline Recording: Record baseline blood pressure and heart rate for 24-48 hours before the start of treatment.

-

Chronic Administration: Administer a-WAY-324572 or vehicle daily at a fixed time for a period of 4 weeks. Administration can be via oral gavage or continuous infusion using osmotic minipumps.

-